1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole Counterpart: Log D, Metabolic Stability, hERG, and Solubility Advantage
In a systematic pairwise comparison of 1,3,4- and 1,2,4-oxadiazole matched molecular pairs drawn from the AstraZeneca screening collection, the 1,3,4-oxadiazole isomer showed an order-of-magnitude lower log D in virtually all cases, along with consistently superior metabolic stability, lower hERG inhibition, and higher aqueous solubility compared to the 1,2,4-isomer [1]. Because the target compound bears a 1,3,4-oxadiazole core, any 1,2,4-oxadiazole regioisomeric analog (e.g., the formally corresponding 1,2,4-oxadiazole benzamide) is predicted to be approximately 10-fold more lipophilic, more rapidly cleared by hepatic metabolism, and at elevated risk of hERG-mediated cardiotoxicity.
| Evidence Dimension | Lipophilicity (log D) of 1,3,4-oxadiazole vs. 1,2,4-oxadiazole matched pairs |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole regioisomer: approximately 10-fold lower log D (class-level observation from systematic matched-pair analysis) |
| Comparator Or Baseline | Corresponding 1,2,4-oxadiazole regioisomer: approximately 10-fold higher log D |
| Quantified Difference | ~1 log unit (order-of-magnitude) lower log D for 1,3,4-oxadiazole isomers [1] |
| Conditions | Matched molecular pair analysis across AstraZeneca compound collection; measured log D, intrinsic clearance (human liver microsomes), hERG binding IC50, and thermodynamic aqueous solubility [1] |
Why This Matters
The 1,3,4-oxadiazole core of the target compound confers a systematically preferable developability profile over any 1,2,4-oxadiazole analog, reducing the risk of late-stage attrition due to poor pharmacokinetics or cardiovascular safety.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. doi:10.1021/jm2013248. View Source
